1,4-Bis(heptadecafluorooctyl)benzene
Description
1,4-Bis(heptadecafluorooctyl)benzene is a fluorinated aromatic compound characterized by a benzene ring substituted at the 1,4-positions with heptadecafluorooctyl groups (-C₈F₁₇). These perfluorinated alkyl chains confer exceptional hydrophobicity, chemical inertness, and thermal stability, making the compound suitable for applications in surfactants, coatings, and materials requiring resistance to harsh environments . For instance, perfluorinated compounds are known for their low surface energy and persistence in environmental matrices, raising concerns about bioaccumulation .
Properties
CAS No. |
132877-69-1 |
|---|---|
Molecular Formula |
C22H4F34 |
Molecular Weight |
914.2 g/mol |
IUPAC Name |
1,4-bis(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)benzene |
InChI |
InChI=1S/C22H4F34/c23-7(24,9(27,28)11(31,32)13(35,36)15(39,40)17(43,44)19(47,48)21(51,52)53)5-1-2-6(4-3-5)8(25,26)10(29,30)12(33,34)14(37,38)16(41,42)18(45,46)20(49,50)22(54,55)56/h1-4H |
InChI Key |
FVCOOVCOQRNPDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Solvent and Catalyst Recycling
Patent US5264633A highlights solvent recovery in Fries rearrangements, where mother liquors are reused to minimize waste. For this compound, chlorobenzene or fluorinated solvents (e.g., perfluorohexane) could be recycled via distillation, though fluorine compatibility must be verified.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(heptadecafluorooctyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can undergo oxidation to form corresponding oxidized products.
Reduction Reactions: The compound can be reduced under specific conditions to yield reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in these reactions.
Major Products Formed
The major products formed from these reactions include substituted derivatives, oxidized products, and reduced compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,4-Bis(heptadecafluorooctyl)benzene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of advanced materials and fluorinated compounds.
Biology: Employed in the study of hydrophobic interactions and the development of fluorinated biomolecules.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1,4-Bis(heptadecafluorooctyl)benzene involves its interaction with molecular targets through hydrophobic and van der Waals interactions. The compound’s fluorinated chains contribute to its high stability and resistance to chemical degradation, making it effective in various applications. The pathways involved include the formation of stable complexes with target molecules and the inhibition of specific biochemical processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1,4-Bis(heptadecafluorooctyl)benzene with structurally related aromatic derivatives, emphasizing structural features, properties, and applications:
Key Comparative Insights :
Fluorination Impact :
- The heptadecafluorooctyl groups in this compound provide superior hydrophobicity and thermal stability compared to shorter fluorinated chains (e.g., -CF₃ in 1,4-Bis(trifluoromethyl)benzene) .
- In contrast, chlorinated analogs (e.g., 1,4-Bis(trichloromethyl)benzene) exhibit higher reactivity and hydrolytic instability, limiting their use in demanding environments .
Reactivity and Applications: Iodine-substituted derivatives (e.g., 1,4-Bis(iodomethyl)benzene) are pivotal in polymer crosslinking due to their SN2 reactivity, whereas the target compound’s inertness suits non-reactive applications like coatings . Photochemical activity in 1,4-Bis(phenylsulfonyloxy)benzene highlights substituent-dependent behavior; sulfonyl groups enable acid generation under UV light, a feature absent in perfluorinated analogs .
Environmental and Safety Considerations :
- Perfluorinated compounds (e.g., -C₈F₁₇) are environmentally persistent, posing long-term ecological risks, whereas chlorinated or iodinated derivatives degrade into hazardous byproducts (e.g., HCl, I₂) .
- Trifluoromethyl derivatives balance stability and moderate volatility, making them versatile but requiring careful handling due to inhalation risks .
Biological Activity
1,4-Bis(heptadecafluorooctyl)benzene (C22H4F34) is a perfluorinated compound that has garnered attention in recent years due to its unique chemical properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, effects on cellular and molecular levels, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its two heptadecafluorooctyl groups attached to a benzene ring. The presence of fluorinated alkyl chains imparts hydrophobic characteristics, influencing its interactions with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C22H4F34 |
| Molecular Weight | 500.25 g/mol |
| Solubility | Insoluble in water |
| Boiling Point | Not readily available |
| Melting Point | Not readily available |
The biological activity of this compound is primarily attributed to its interaction with cellular membranes and proteins. Its hydrophobic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and influencing cellular signaling pathways.
Cellular Effects
Research indicates that exposure to perfluorinated compounds (PFCs), including this compound, can lead to various cellular effects:
- Alteration of Gene Expression : Studies have shown that PFCs can modulate the expression of genes related to liver function and metabolism. For instance, exposure has been linked to changes in the expression of enzymes involved in lipid metabolism and detoxification processes .
- Hepatotoxicity : Animal studies suggest that PFCs may exert hepatotoxic effects, leading to increased liver weight and altered liver enzyme activity. Specifically, compounds like this compound have been observed to affect aminopyrine-N-demethylase activity in mice .
Case Study 1: Hepatic Effects in Mice
A study investigated the effects of various PFCs on mouse liver function. Mice treated with this compound showed a significant increase in total liver DNA content and altered enzyme activities related to drug metabolism. Specifically, the study noted a decrease in glucose 6-phosphatase activity while increasing aminopyrine-N-demethylase activity, indicating a pleiotropic effect on liver function .
Case Study 2: Endocrine Disruption Potential
Research has indicated that PFCs can act as endocrine disruptors. A computational study predicted that this compound may interact with nuclear receptors involved in hormone regulation. The compound exhibited strong binding affinity to certain receptors, suggesting potential endocrine-disrupting effects .
Toxicological Considerations
The toxicological profile of this compound remains under investigation. However, existing literature highlights several concerns associated with PFC exposure:
- Immunotoxicity : Epidemiological studies have suggested that exposure to PFCs may suppress immune responses in children .
- Developmental Toxicity : Animal models indicate potential adverse effects on fetal development and birth outcomes linked to maternal exposure to PFCs .
- Carcinogenicity : While definitive links between PFCs and cancer remain inconclusive, some studies suggest an association between PFC exposure and increased cancer risk .
Q & A
Basic Research Questions
Q. What laboratory synthesis methods are recommended for 1,4-Bis(heptadecafluorooctyl)benzene, and how do reaction conditions influence yield?
- Methodology : Fluorinated aromatic compounds are typically synthesized via nucleophilic aromatic substitution (SNAr) using perfluorinated alkyl halides and aromatic precursors under anhydrous conditions. For perfluorooctyl derivatives, a two-step approach is common: (i) lithiation of benzene derivatives followed by (ii) coupling with heptadecafluorooctyl iodide. Reaction temperature (<−40°C) and solvent polarity (e.g., THF or DMF) critically affect regioselectivity and yield. Purification via column chromatography with fluorophilic stationary phases (e.g., C8F17-modified silica) is recommended to isolate the product .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodology : Nuclear magnetic resonance (NMR) using 19F and 1H nuclei is essential for confirming substitution patterns. For 19F NMR, chemical shifts between −80 to −120 ppm (CF3 and CF2 groups) are diagnostic. Mass spectrometry (HRMS-ESI) provides molecular weight validation. X-ray crystallography (using SHELX software for refinement ) can resolve crystallographic packing influenced by fluorinated chains. Differential scanning calorimetry (DSC) assesses thermal stability, with decomposition typically >250°C .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology : Use fume hoods and PPE (nitrile gloves, fluoropolymer-coated lab coats) to prevent skin/eye contact. Spills require inert absorbents (e.g., vermiculite) to avoid dust generation. Storage in airtight containers under nitrogen prevents hydrolysis. Toxicity data suggest acute exposure risks to mucous membranes; emergency rinsing with water for ≥15 minutes is mandatory .
Advanced Research Questions
Q. How can computational methods predict the electronic and optical properties of this compound?
- Methodology : Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) calculates dipole moments, polarizabilities, and hyperpolarizabilities. For perfluorinated systems, dispersion-corrected methods (e.g., D3-BJ) improve accuracy. MP2-level calculations are viable for larger molecules to account for electron correlation effects . Gaussian or ORCA software can model UV-Vis spectra, where fluorinated chains induce bathochromic shifts via electron-withdrawing effects .
Q. What environmental degradation pathways are observed for this compound, and how do they impact persistence studies?
- Methodology : Photolysis under UV (254 nm) in acetonitrile generates perfluorinated radicals via S-O bond cleavage, forming sulfonic acids (detected via HPLC-MS) . Aerobic conditions accelerate degradation due to O2-mediated radical recombination. Hydrolysis studies (pH 3–11) show stability in neutral conditions but decomposition under strong bases. Biodegradation assays (OECD 301B) indicate negligible microbial activity, suggesting environmental persistence .
Q. How can contradictory data in photochemical behavior be resolved for fluorinated aromatic systems?
- Methodology : Discrepancies in reaction quantum yields or product distributions often arise from solvent polarity or excitation wavelength. Controlled experiments with monochromatic light sources (e.g., LED arrays) isolate wavelength-specific effects. Time-resolved spectroscopy (e.g., transient absorption) identifies short-lived intermediates. For conflicting computational results, benchmark studies with higher-level theories (e.g., CCSD(T)) validate mechanistic hypotheses .
Key Research Challenges
- Synthetic Scalability : Achieving high yields in SNAr reactions requires strict control of moisture and stoichiometry, complicating large-scale synthesis.
- Environmental Impact : Persistence due to C-F bond stability necessitates advanced remediation strategies (e.g., sonolysis or plasma treatment).
- Computational Limits : Modeling long perfluorinated chains demands significant computational resources, limiting dynamic simulations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
